3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid
Description
Historical Development of Tert-butoxycarbonyl Protected Amino Acids in Scientific Research
The historical development of tert-butoxycarbonyl protected amino acids traces back to the late 1950s, when the tert-butoxycarbonyl group was first introduced as a protective strategy for amino functions in organic synthesis. This revolutionary approach addressed the critical need for selective protection and deprotection methods that could withstand various reaction conditions while being removable under controlled circumstances. The initial applications focused on simple amino acid derivatives, but the methodology quickly expanded to encompass more complex systems as researchers recognized the versatility and reliability of the tert-butoxycarbonyl protecting group.
The evolution from basic tert-butoxycarbonyl chemistry to sophisticated protected amino acid systems occurred throughout the 1960s and 1970s, coinciding with the development of solid-phase peptide synthesis methodologies. Merrifield's pioneering work in solid-phase peptide synthesis initially employed the benzyloxycarbonyl group, but the superior properties of the tert-butoxycarbonyl group led to its rapid adoption in the field. The tert-butoxycarbonyl group offered significant advantages over previous protecting strategies, including stability under basic conditions, resistance to nucleophilic attack, and clean removal under acidic conditions. These properties made it particularly suitable for multi-step synthetic sequences where selective deprotection was essential.
The refinement of tert-butoxycarbonyl chemistry throughout the 1970s and 1980s established it as the cornerstone of peptide synthesis methodology. Research during this period focused on optimizing reaction conditions, developing new coupling reagents, and expanding the scope of compatible functional groups. The introduction of automated peptide synthesizers based on tert-butoxycarbonyl chemistry revolutionized the field, enabling the routine synthesis of peptides and proteins that were previously inaccessible. This technological advancement facilitated extensive research into protein structure-function relationships and accelerated drug discovery efforts targeting peptide-based therapeutics.
The development of specialized tert-butoxycarbonyl derivatives, including those incorporating halogenated aromatic systems, emerged in the 1980s and 1990s as researchers sought to create amino acid analogs with enhanced biological properties. The incorporation of dichlorophenyl groups into tert-butoxycarbonyl protected amino acids represented a significant advancement in this direction, combining the protective advantages of the tert-butoxycarbonyl group with the unique electronic and steric properties imparted by halogenated aromatic systems. This combination proved particularly valuable in medicinal chemistry applications where precise control over molecular properties was essential for biological activity.
Evolution of Dichlorophenyl Amino Acid Derivatives in Chemical Biology
The evolution of dichlorophenyl amino acid derivatives in chemical biology represents a fascinating intersection of synthetic organic chemistry and biological research, driven by the unique properties that chlorine substitution imparts to aromatic amino acid systems. The initial exploration of chlorinated phenylalanine derivatives began in the 1960s with studies on para-chlorophenylalanine, which demonstrated potent inhibitory activity against phenylalanine hydroxylase and served as a valuable tool for investigating phenylketonuria. This early work established the foundation for understanding how halogen substitution could modulate the biological activity of amino acid derivatives and opened new avenues for drug discovery.
The development of dichlorophenyl amino acid systems built upon these early findings, with researchers recognizing that multiple chlorine substitutions could provide enhanced selectivity and potency compared to monosubstituted analogs. Studies throughout the 1970s and 1980s systematically explored various substitution patterns, including 2,4-dichlorophenyl, 3,4-dichlorophenyl, and 3,5-dichlorophenyl derivatives, each offering distinct electronic and steric properties. The 3,4-dichlorophenyl substitution pattern emerged as particularly interesting due to its unique electronic characteristics and favorable synthetic accessibility, leading to extensive investigation of derivatives based on this scaffold.
The integration of protective group chemistry with dichlorophenyl amino acid systems marked a crucial advancement in the field, enabling the synthesis of complex molecules while maintaining the integrity of sensitive functional groups. The combination of tert-butoxycarbonyl protection with dichlorophenyl amino acid derivatives provided researchers with powerful tools for constructing sophisticated molecular architectures. This approach proved particularly valuable in medicinal chemistry applications where precise control over amino acid incorporation and subsequent modification was essential for biological activity.
Research in the 1990s and 2000s expanded the scope of dichlorophenyl amino acid applications beyond simple analogs to include complex heterocyclic systems and peptidomimetic structures. The development of 3-[(tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid exemplifies this evolution, representing a sophisticated combination of protective group technology with halogenated aromatic chemistry. This compound has found applications in diverse research areas, from neurological disorder research to agricultural chemistry, demonstrating the broad utility of dichlorophenyl amino acid derivatives in chemical biology.
Research Significance in Peptide Chemistry and Medicinal Chemistry
The research significance of this compound in peptide chemistry stems from its unique combination of protective group functionality and aromatic amino acid characteristics, making it an invaluable building block for complex peptide synthesis. The tert-butoxycarbonyl protecting group provides essential amino protection during multi-step synthetic sequences, while the dichlorophenyl moiety introduces specific electronic and steric properties that can modulate peptide conformation and biological activity. This dual functionality has made the compound particularly valuable in solid-phase peptide synthesis applications where precise control over amino acid incorporation and side-chain interactions is crucial for obtaining desired peptide properties.
In medicinal chemistry research, the compound has demonstrated significant utility as an intermediate for synthesizing pharmaceuticals targeting neurological disorders. The dichlorophenyl aromatic system provides specific binding interactions with biological targets, while the protected amino acid functionality enables incorporation into peptide-based drug candidates. Research has shown that compounds containing the 3,4-dichlorophenyl motif exhibit enhanced selectivity for certain receptor systems compared to unsubstituted analogs, making this scaffold particularly attractive for drug development efforts. The ability to selectively modify the amino acid component while maintaining the aromatic system's integrity has enabled systematic structure-activity relationship studies.
The compound's significance in peptide chemistry extends beyond simple building block applications to include its role in developing new synthetic methodologies. Researchers have utilized the unique reactivity patterns of the dichlorophenyl system to develop novel coupling strategies and protective group manipulations that are applicable to broader classes of amino acid derivatives. The thermal stability of the tert-butoxycarbonyl group in the presence of the dichlorophenyl system has enabled the development of selective deprotection protocols that preserve sensitive aromatic functionalities. These methodological advances have contributed to the broader field of peptide synthesis by providing new tools for addressing challenging synthetic problems.
Current applications in medicinal chemistry research demonstrate the compound's versatility across multiple therapeutic areas. Beyond neurological applications, research has explored its utility in developing compounds for metabolic disorders, cancer therapeutics, and antimicrobial agents. The dichlorophenyl amino acid scaffold has proven particularly valuable in designing enzyme inhibitors where specific aromatic interactions are required for biological activity. The protected nature of the amino acid functionality enables late-stage modifications and derivatizations that are essential for optimizing drug candidates through medicinal chemistry campaigns.
Current Research Landscape and Applications
The current research landscape surrounding this compound encompasses diverse applications across pharmaceutical development, biochemical research, agricultural chemistry, analytical chemistry, and material science. In pharmaceutical development, the compound serves as a critical intermediate in synthesizing drugs targeting neurological disorders, where its unique structural features contribute to improved efficacy and reduced side effects compared to conventional therapeutic approaches. Recent studies have demonstrated its utility in developing compounds with enhanced selectivity for specific neurotransmitter systems, particularly in research focused on neurodegenerative diseases and psychiatric disorders.
Biochemical research applications have expanded significantly, with investigators utilizing the compound to study amino acid metabolism and cellular processes. The dichlorophenyl moiety provides a useful probe for investigating protein-ligand interactions, while the protected amino acid functionality enables controlled incorporation into biological systems. Research has shown that the compound's unique electronic properties make it valuable for studying neurotransmitter activity and understanding brain function mechanisms. These studies have contributed to advancing our knowledge of amino acid metabolism and its effects on cellular processes, particularly in neurological contexts.
| Application Area | Research Focus | Key Advantages |
|---|---|---|
| Pharmaceutical Development | Neurological disorder therapeutics | Enhanced selectivity, reduced side effects |
| Biochemical Research | Amino acid metabolism studies | Controlled incorporation, unique electronic properties |
| Agricultural Chemistry | Plant growth regulation | Improved crop yields, pest resistance |
| Analytical Chemistry | Chromatographic standards | Accurate measurement in complex mixtures |
| Material Science | Thermal stability enhancement | Improved mechanical properties |
Agricultural chemistry applications represent an emerging area of research, where the compound is being explored as a plant growth regulator with potential for enhancing crop yields and improving resistance to pests. The dichlorophenyl aromatic system provides specific interactions with plant biochemical pathways, while the amino acid component can be metabolized or incorporated into plant proteins. This dual functionality has led to investigations into sustainable agricultural practices that could reduce reliance on conventional pesticides while maintaining crop productivity.
Analytical chemistry applications have focused on utilizing the compound as a standard in various analytical methods, particularly in chromatographic separations where its unique retention characteristics enable accurate measurement of related compounds in complex mixtures. The compound's well-defined chemical and physical properties make it valuable for method development and validation studies. Recent advances in mass spectrometry and nuclear magnetic resonance spectroscopy have enabled detailed characterization of the compound's behavior under various analytical conditions, contributing to improved analytical methodologies for amino acid derivatives.
Material science research has explored the compound's potential for developing new materials with enhanced thermal stability and mechanical strength. The dichlorophenyl aromatic system contributes to intermolecular interactions that can influence material properties, while the amino acid functionality provides sites for cross-linking and functionalization. These investigations have led to potential applications in polymer science and composite materials where controlled amino acid incorporation can improve performance characteristics.
Theoretical Foundations for Molecular Design with Protected Amino Acids
The theoretical foundations for molecular design with protected amino acids, exemplified by this compound, rest upon fundamental principles of organic chemistry, biochemistry, and computational molecular modeling that guide the rational design of complex molecular architectures. The tert-butoxycarbonyl protecting group strategy is based on well-established mechanistic principles involving acid-catalyzed fragmentation pathways that proceed through stabilized carbocation intermediates. The theoretical understanding of these mechanisms has enabled the development of predictive models for protecting group stability and selective deprotection conditions, which are essential for designing multi-step synthetic sequences.
Computational studies have provided detailed insights into the conformational preferences and electronic properties of dichlorophenyl amino acid systems, revealing how chlorine substitution patterns influence molecular geometry and reactivity. Density functional theory calculations have demonstrated that the 3,4-dichlorophenyl substitution pattern provides optimal electronic distribution for many biological applications, with the chlorine atoms contributing to enhanced binding affinity through halogen bonding interactions. These theoretical predictions have been validated through experimental studies that confirm the superior performance of 3,4-dichlorophenyl derivatives compared to other substitution patterns in various biological assays.
The principles of structure-activity relationships in medicinal chemistry provide the theoretical framework for understanding how modifications to the dichlorophenyl amino acid scaffold influence biological activity. Quantitative structure-activity relationship models have been developed that correlate electronic parameters, such as Hammett constants and lipophilicity values, with biological potency and selectivity. These models enable rational design approaches where specific substitution patterns can be selected to optimize desired properties while minimizing off-target effects. The integration of computational chemistry with experimental validation has accelerated the discovery of new therapeutic candidates based on the dichlorophenyl amino acid platform.
Modern molecular design strategies employ advanced computational methods, including molecular dynamics simulations and free energy perturbation calculations, to predict the behavior of protected amino acid derivatives in biological environments. These theoretical approaches have revealed important insights into the conformational dynamics of tert-butoxycarbonyl protected amino acids and their interactions with biological targets. The ability to model protein-ligand interactions at the atomic level has enabled the design of amino acid derivatives with enhanced selectivity and potency, contributing to more effective drug discovery processes.
The theoretical foundations also encompass understanding of orthogonal protecting group strategies, where multiple protecting groups with different stability profiles can be employed simultaneously. The tert-butoxycarbonyl group's compatibility with other protecting groups, such as fluorenylmethyloxycarbonyl and benzyl-based systems, enables the construction of complex molecular architectures through sequential protection and deprotection steps. Theoretical models that predict the relative stability of different protecting groups under various conditions have proven essential for designing synthetic routes to complex targets. These principles have been successfully applied in the synthesis of proteins and large peptides where multiple protecting group manipulations are required.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERAVAVZZMWCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377390 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193633-52-2 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Introduction of Dichlorophenyl Group: The protected amino acid is then subjected to a Friedel-Crafts acylation reaction with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the dichlorophenyl group.
Hydrolysis: The final step involves hydrolysis of the ester group to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets. The Boc-protecting group ensures the stability of the amino group during chemical reactions, while the dichlorophenyl group enhances the compound’s reactivity and binding affinity to target molecules. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Positional Isomers: 2,3-Dichlorophenyl vs. 3,4-Dichlorophenyl Derivatives
The substitution pattern on the aromatic ring significantly influences physicochemical and biological properties. For example:
- This positional isomer may exhibit altered lipophilicity and target binding due to steric and electronic differences.
Backbone Variations: Propanoic Acid vs. Acetic Acid Derivatives
2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride () replaces the propanoic acid backbone with acetic acid, shortening the carbon chain. This reduces steric bulk and may increase solubility but could compromise binding affinity in biological systems.
Functional Group Modifications: Boc vs. Sulfamoyl and Cysteine Derivatives
- S-[3-(3,4-Dichlorophenyl)-3-oxopropyl]-L-cysteine () introduces a thioether linkage and ketone group, altering redox properties and metabolic stability.
Stereochemical Variations: R- vs. S-Enantiomers
The compound’s R-enantiomer (CAS 114873-13-1, ) is explicitly noted, while highlights the importance of stereochemistry in inhibitor design. For example:
- Type D inhibitors (derived from R-configuration precursors) and Type L inhibitors (S-configuration) exhibit distinct biological activities ().
Biological Activity
3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid (CAS Number: 193633-52-2) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological effects, including mechanisms of action, pharmacological properties, and relevant case studies.
The molecular formula of this compound is C₁₄H₁₇Cl₂NO₄, with a molecular weight of 334.20 g/mol. It has a melting point range of 143-145 °C and is classified as an irritant .
Research indicates that this compound may interact with various biological targets, including enzymes involved in metabolic pathways and cellular signaling. Its structural features suggest potential interactions with receptors and enzymes due to the presence of the tert-butoxycarbonyl group, which can influence binding affinity and selectivity.
In Vitro Studies
- Antitumor Activity : Preliminary studies have shown that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance, a study demonstrated that derivatives could inhibit the proliferation of centrosome-amplified cancer cells by inducing multipolar spindle formation, leading to cell death .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific kinases and enzymes involved in cancer progression. Inhibitory assays indicated micromolar potency against certain targets, suggesting a potential role as a therapeutic agent in oncology .
Case Studies
- Study on HSET Inhibition : A recent investigation into the inhibition of HSET (KIFC1), a mitotic kinesin essential for cancer cell survival, highlighted that similar compounds could induce multipolarity in cancer cells. This effect was quantified in assays where treated cells exhibited a significant increase in multipolar mitoses compared to untreated controls .
- Pharmacokinetic Properties : Another study assessed the stability and bioavailability of related compounds in vivo. Results indicated that these compounds maintained stability in plasma and demonstrated favorable pharmacokinetic profiles, which are critical for therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for synthesizing 3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid?
Answer:
The synthesis typically involves a multi-step approach:
Boc-protection of the amino group : Tert-butoxycarbonyl (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaOH or DMAP) to protect the amine functionality .
Friedel-Crafts alkylation or coupling : The 3,4-dichlorophenyl moiety is introduced using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or electrophilic aromatic substitution, depending on the precursor .
Carboxylic acid formation : Hydrolysis of esters (e.g., methyl or ethyl esters) using aqueous HCl or LiOH yields the final propanoic acid derivative .
Key Considerations : Optimize reaction stoichiometry and catalyst loading (e.g., Pd(PPh₃)₄ for coupling) to minimize byproducts. Monitor intermediates via TLC or HPLC .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching bands at ~3300 cm⁻¹ (N-H), ~1700 cm⁻¹ (C=O for Boc and acid), and 750 cm⁻¹ (C-Cl) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Use gradients of acetonitrile/water (0.1% TFA) for optimal separation .
Advanced: How can researchers design experiments to optimize coupling efficiency in peptide synthesis using this compound?
Answer:
Employ Design of Experiments (DoE) to systematically vary parameters:
Factors : Catalyst concentration (Pd), temperature, solvent polarity (DMF vs. THF), and reaction time .
Response Variables : Yield, purity (HPLC area%), and byproduct formation.
Statistical Analysis : Use a central composite design to identify interactions between variables. For example, higher Pd loading (0.5–1 mol%) and elevated temperatures (60–80°C) may improve coupling efficiency .
Validation : Confirm optimized conditions with triplicate runs and characterize products via HRMS and 2D NMR .
Advanced: How can contradictions in solubility data across studies be resolved?
Answer:
Discrepancies often arise from:
- Solvent Purity : Trace water in DMSO or DMF alters solubility. Use Karl Fischer titration to verify solvent dryness .
- pH Effects : Solubility in aqueous buffers (e.g., PBS) depends on ionization (pKa ~4.5 for carboxylic acid). Measure pH-dependent solubility via shake-flask method .
- Polymorphism : Crystalline vs. amorphous forms exhibit different solubilities. Characterize solid-state forms using XRD and DSC .
Resolution : Standardize protocols (e.g., USP guidelines) and report solvent purity, temperature, and agitation rates .
Advanced: What computational strategies aid in predicting the reactivity of this compound in novel reactions?
Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states for Boc deprotection or nucleophilic substitutions. Software like Gaussian or ORCA calculates activation energies .
- Machine Learning (ML) : Train models on PubChem reaction data to predict viable reaction conditions (e.g., solvents, catalysts) for functionalizing the dichlorophenyl group .
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., proteases) to guide bioactivity studies. Tools like GROMACS analyze binding affinities .
Basic: What are the primary applications of this compound in biochemical research?
Answer:
- Peptide Synthesis : Serves as a Boc-protected amino acid precursor for solid-phase peptide synthesis (SPPS) .
- Enzyme Inhibition : The dichlorophenyl group may interact with hydrophobic enzyme pockets (e.g., kinases or proteases). Test inhibition via fluorescence-based assays .
- Prodrug Development : The carboxylic acid group facilitates conjugation with drug molecules (e.g., ester prodrugs) .
Advanced: How can researchers mitigate degradation of the Boc group during storage?
Answer:
- Storage Conditions : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis. Use desiccants (silica gel) in sealed containers .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor Boc integrity via ¹H NMR or LC-MS .
- Alternative Protecting Groups : Compare with Fmoc or Cbz groups if Boc proves unstable under specific conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
